Dimethyl phenylphosphonite

Catalog No.
S1896583
CAS No.
2946-61-4
M.F
C8H11O2P
M. Wt
170.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl phenylphosphonite

CAS Number

2946-61-4

Product Name

Dimethyl phenylphosphonite

IUPAC Name

dimethoxy(phenyl)phosphane

Molecular Formula

C8H11O2P

Molecular Weight

170.15 g/mol

InChI

InChI=1S/C8H11O2P/c1-9-11(10-2)8-6-4-3-5-7-8/h3-7H,1-2H3

InChI Key

LMZLQYYLELWCCW-UHFFFAOYSA-N

SMILES

COP(C1=CC=CC=C1)OC

Canonical SMILES

COP(C1=CC=CC=C1)OC

DMPOP is synthesized in laboratories and not found naturally. It serves as a building block for the synthesis of more complex organophosphorus compounds used in research [1].


Molecular Structure Analysis

The DMPOP molecule features a central phosphorus atom (P) bonded to a phenyl group (C₆H₅) and two methoxy groups (OCH₃). The remaining oxygen atom is doubly bonded to the phosphorus, forming a P=O unit. This structure classifies DMPOP as a phosphonate ester [1, 2].

     O=P(OCH3)2     |     C6H5

The phenyl group and the methoxy groups contribute to the overall hydrophobicity of the molecule, influencing its solubility and reactivity [2].


Chemical Reactions Analysis

DMPOP is a versatile intermediate used in the synthesis of various organophosphorus compounds. Here are some key reactions:

  • Synthesis of Phenylphosphonic Acid Dimethyl Ester: DMPOP can be hydrolyzed to yield phenylphosphonic acid dimethyl ester, another valuable research chemical [2].
C₈H₁₁O₃P  + H₂O →  C₆H₅PO(OCH₃)₂ + CH₃OH        (Eq. 1) [2]
  • Precursor for Metal Complexes: DMPOP can act as a ligand, bonding to transition metals to form complexes with unique properties. For instance, it is a precursor for dinitrosyltris(dimethyl phenylphosphonite)manganese(I) tetrafluoroborate, a compound of interest in material science research [3].

The specific reaction conditions and detailed mechanisms for these reactions can be found in relevant scientific literature [1, 2, 3].


Physical And Chemical Properties Analysis

  • Physical State: Likely a colorless liquid at room temperature, based on similar organophosphorus compounds [2].
  • Solubility: Presumed to be moderately soluble in organic solvents due to the presence of both hydrophobic and hydrophilic groups in the molecule [2].
  • Stability: Expected to be moderately stable under dry conditions, but may hydrolyze in the presence of moisture (as shown in Eq. 1) [2].

More precise data on melting point, boiling point, etc., might be available through technical data sheets provided by chemical suppliers upon request.

DMPOP itself does not have a known biological mechanism of action. Its primary function is as a precursor for the synthesis of other organophosphorus compounds that may have specific biological activities.

DMPOP can be a skin and eye irritant. Limited information exists on its specific toxicity, but as an organophosphorus compound, it's advisable to handle it with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood [1].

Further safety information might be available from the safety data sheet (SDS) provided by chemical suppliers.

Important Note

The information provided here is for educational purposes only and should not be construed as a recommendation for handling or using DMPOP. Always consult the Safety Data Sheet (SDS) and follow recommended safety procedures before working with this or any other chemical compound.

Cited Sources

  • Sigma-Aldrich
  • PubChem
  • Thermo Fisher Scientific

Precursor for Phenylphosphonic Acid Dimethyl Ester

One of the documented research applications of dimethyl phenylphosphonite involves its conversion to phenylphosphonic acid dimethyl ester. This conversion is achieved through hydrolysis, a chemical reaction involving water. Phenylphosphonic acid dimethyl ester serves as a building block in the synthesis of more complex organophosphorus molecules, which can have various applications in research fields like medicinal chemistry and materials science [1].

Source

Precursor for Dinitrosyltris(dimethyl phenylphosphonite)manganese(I) Tetrafluoroborate

Another research application of dimethyl phenylphosphonite lies in its use as a precursor for the synthesis of dinitrosyltris(dimethyl phenylphosphonite)manganese(I) tetrafluoroborate. This compound possesses unique properties, including the ability to bind to and release nitric oxide (NO), a signaling molecule with various biological functions. Researchers are exploring the potential of this compound in fields like NO delivery for therapeutic purposes [2].

Source

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (90.7%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (90.7%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

2946-61-4

Wikipedia

Dimethoxyphenylphosphine

Dates

Modify: 2023-08-16

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